molecular formula C11H12F4N2 B8645148 4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine

4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine

Cat. No.: B8645148
M. Wt: 248.22 g/mol
InChI Key: WELNQCRZHPVGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety.

Preparation Methods

The synthesis of 4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine typically involves several steps, starting with the preparation of the fluorinated phenyl precursor. One common synthetic route includes the nucleophilic aromatic substitution reaction, where a fluorinated phenyl halide reacts with piperazine under basic conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a base like potassium carbonate .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent quality and minimize the risk of contamination .

Chemical Reactions Analysis

4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or trifluoromethyl group is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. It is known to modulate the activity of serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors, which play a role in mood regulation and cognitive functions. The compound acts as an agonist at these receptors, leading to increased serotonin signaling and subsequent physiological effects .

Comparison with Similar Compounds

4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H12F4N2

Molecular Weight

248.22 g/mol

IUPAC Name

1-[3-fluoro-4-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C11H12F4N2/c12-10-7-8(17-5-3-16-4-6-17)1-2-9(10)11(13,14)15/h1-2,7,16H,3-6H2

InChI Key

WELNQCRZHPVGBC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(3-Fluoro-4-trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (853 mg, 2.45 mmol) was stirred in a mixture of trifluoroacetic acid/dichloromethane (5 mL, 25% v/v) for 20 min at room temperature. The reaction mixture was combined with 25 mL of CH2Cl2 and was washed with sat'd NaHCO3 (2×10 mL) and brine. The resulting CH2Cl2 layer was dried over anhydrous Na2SO4 and was concentrated to yield crude amine. The product was further purified by silica gel chromatography (gradient eluent 0-10% MeOH in dichloromethane) to provide 4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine (473 mg, 78%). The product was used directly in step 3.
Name
4-(3-Fluoro-4-trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
853 mg
Type
reactant
Reaction Step One
Name
trifluoroacetic acid dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

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